molecular formula C21H26N2S B11617256 1,1-Dibenzyl-3-cyclohexylthiourea

1,1-Dibenzyl-3-cyclohexylthiourea

Cat. No.: B11617256
M. Wt: 338.5 g/mol
InChI Key: ALDZUKAAADGRDQ-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-cyclohexylthiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features a thiourea group bonded to two benzyl groups and one cyclohexyl group, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibenzyl-3-cyclohexylthiourea can be synthesized through the reaction of benzyl isothiocyanate with cyclohexylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

C6H5CH2NCS+C6H11NH2C6H5CH2NHC(S)NHC6H11\text{C}_6\text{H}_5\text{CH}_2\text{NCS} + \text{C}_6\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(S)NH}\text{C}_6\text{H}_{11} C6​H5​CH2​NCS+C6​H11​NH2​→C6​H5​CH2​NHC(S)NHC6​H11​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-cyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-cyclohexylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of sensors for detecting heavy metals and other toxic substances.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-cyclohexylthiourea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-Tert-butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-Dibutyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea

Uniqueness

1,1-Dibenzyl-3-cyclohexylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two benzyl groups and one cyclohexyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H26N2S

Molecular Weight

338.5 g/mol

IUPAC Name

1,1-dibenzyl-3-cyclohexylthiourea

InChI

InChI=1S/C21H26N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24)

InChI Key

ALDZUKAAADGRDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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